molecular formula C10H12N2O2 B562085 (R,S)-Cotinine-d3 N-Oxide CAS No. 1215561-37-7

(R,S)-Cotinine-d3 N-Oxide

Cat. No. B562085
CAS RN: 1215561-37-7
M. Wt: 195.236
InChI Key: CIPULDKLIIVIER-FIBGUPNXSA-N
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Description

N-oxides are a class of organic compounds that contain an oxygen atom bonded to a nitrogen atom . They are often used as intermediates in organic synthesis and have been studied for their potential use in medicinal chemistry .


Synthesis Analysis

The synthesis of N-oxides typically involves the oxidation of nitrogen-containing compounds . For example, sodium percarbonate is an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides . Another method involves the use of titanium silicalite in a packed-bed microreactor and H2O2 in methanol as solvent, which enables the formation of various pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of N-oxides is characterized by the presence of a nitrogen-oxygen bond . The nature of this bond can influence the reactivity and stability of the N-oxide. For example, nitric oxide, an oxidized metabolite of nitrogen, has been shown to have important roles in various biological processes due to its unique chemical and physical properties .


Chemical Reactions Analysis

N-oxides can participate in a variety of chemical reactions. For instance, they can act as oxidants in certain reactions . They can also undergo reduction reactions to form nitric oxide .


Physical And Chemical Properties Analysis

N-oxides have unique physical and chemical properties due to the presence of the nitrogen-oxygen bond. For example, nitric oxide is small, uncharged, and contains an unpaired electron, which determines its chemical reactivity .

Scientific Research Applications

Catalytic Applications of Metal Oxides

Metal oxides exhibit unique electro- and thermo-catalytic properties due to their specific composition and structural characteristics. The synthesis methods and the composition of these oxides significantly affect their activity in various chemical reactions. For instance, first series Ruddlesden-Popper oxides show considerable promise in electrocatalysis and thermal-catalysis, influenced by their synthesis, structure, and oxygen content (Das, Xhafa, & Nikolla, 2016).

Environmental Remediation

Metal oxides and their composites are extensively studied for environmental applications, especially for water remediation. Their high surface area, specific affinity for heavy metals, and photocatalytic properties make them suitable for the adsorptive removal and degradation of organic pollutants. Recent advancements highlight the development of nanosized metal oxides for efficient removal of heavy metals and organic pollutants from water (Hua, Zhang, Pan, Zhang, Lv, & Zhang, 2012).

Nanotechnology and Biomedical Applications

The unique properties of metal oxide nanoparticles, such as zinc oxide and titanium dioxide, have found applications in biomedicine, including drug delivery, imaging, and as therapeutic agents. The capability of metal oxide nanoparticles to induce cell death through reactive oxygen species production is particularly relevant for cancer treatment and photodynamic therapy (Ziental et al., 2020).

Sensing and Detection Technologies

Metal oxide semiconductors, due to their high sensitivity and selectivity, are pivotal in developing chemical sensors for detecting toxic gases and pollutants. The evolution of nano-scale structures like nanowires and nanocomposites has led to enhanced sensing properties, enabling the development of advanced gas sensors with higher stability and sensitivity (Comini et al., 2009).

Mechanism of Action

Target of Action

It’s known that n-oxides, such as (r,s)-cotinine-d3 n-oxide, are often involved in reactions with amines .

Mode of Action

The mode of action of (R,S)-Cotinine-d3 N-Oxide involves its interaction with amines through a process known as the Cope Elimination . This reaction starts with the formation of an N-oxide from a tertiary amine. The amine attacks hydrogen peroxide, forming N-OH and breaking the weak O-O bond. The amine oxide O-H bond is then deprotonated by a strong hydroxide base, resulting in the formation of the N-oxide . When heated, an elimination reaction occurs, leading to the formation of an alkene .

Biochemical Pathways

(R,S)-Cotinine-d3 N-Oxide is likely involved in the nitrate-nitrite-nitric oxide pathway . This pathway involves the bioactivation of both nitrate and nitrite in vivo, releasing nitric oxide preferentially under acidic and/or hypoxic conditions . This process is catalyzed by a number of distinct mammalian nitrite reductases .

Pharmacokinetics

It’s known that nitrite and nitrate therapy can increase ischemic tissue blood flow with associated endothelial cell proliferation and angiogenesis . This suggests that (R,S)-Cotinine-d3 N-Oxide may have similar properties.

Result of Action

It’s known that reactive oxygen nitrogen species (rons), which include n-oxides, are released from macrophages, neutrophils, and dendritic cells in response to an inflammatory stimulus . This suggests that (R,S)-Cotinine-d3 N-Oxide may have a role in inflammatory responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (R,S)-Cotinine-d3 N-Oxide. For instance, diet and lifestyle can influence microbial diversity, which in turn can affect the metabolism of compounds like (R,S)-Cotinine-d3 N-Oxide . Additionally, a high-fat diet can drive the expansion of certain microbial species, altering intestinal epithelial cell metabolism during gut inflammation conditions .

Safety and Hazards

The safety and hazards associated with N-oxides can vary depending on the specific compound. Some N-oxides can be hazardous due to their reactivity and potential to form toxic products .

Future Directions

The study of N-oxides and their applications in various fields, including medicine and synthetic chemistry, is an active area of research. Future directions could include the development of new synthetic methods for N-oxides, the exploration of their potential therapeutic uses, and the investigation of their roles in biological systems .

properties

IUPAC Name

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPULDKLIIVIER-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675778
Record name 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215561-37-7
Record name 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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